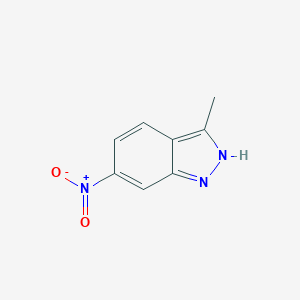

3-Methyl-6-nitro-1H-indazole

描述

3-Methyl-6-nitro-1H-indazole: is an important organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is particularly significant due to its applications in pharmaceutical and chemical research. It is used as an intermediate in the synthesis of various drugs and has been studied for its potential biological activities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-nitro-1H-indazole typically involves the nitration of 3-methylindazole. One common method includes the reaction of 3-methylindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar nitration process but optimized for larger batch sizes. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity .

化学反应分析

N-Methylation to Form 2,3-Dimethyl-6-nitro-2H-indazole

This reaction involves regioselective methylation at the N2 position using methyl carbonate as the methylating agent. The process is catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, with solvents like DMF or acetone enhancing yield .

Reaction Conditions and Yields

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetone | DBU | Reflux | 20 | 61.5 |

| DCM/DMSO | Triethylamine | 40 | 20 | 50.8 |

| DMF | Triethylamine | 70 | 20 | 70.6 |

Key Data

- Mechanism : Base-assisted deprotonation at N1, followed by nucleophilic attack of methyl carbonate at N2 .

- Characterization : NMR (DMSO-): δ 2.67 (s, 3H, CH), 4.14–4.21 (s, 3H, N–CH) .

Nitro Group Reduction

The nitro group at position 6 undergoes catalytic hydrogenation to yield 3-methyl-6-amino-1H-indazole, a precursor for pharmaceuticals like pazopanib .

Typical Reduction Protocol

- Reagents : H (1 atm), 10% Pd/C in ethanol.

- Conditions : Room temperature, 12–24 h.

- Yield : >90% (reported for analogous indazole derivatives) .

Applications

Electrophilic Aromatic Substitution (EAS)

The methyl group at position 3 participates in EAS, though steric hindrance from the nitro group limits reactivity.

Bromination Example

- Reagents : Br in acetic acid.

- Product : 3-(Bromomethyl)-6-nitro-1H-indazole.

- Challenges : Competitive bromination at the aromatic ring is minimized due to nitro-group deactivation.

Cycloaddition Reactions

This compound serves as a dipolarophile in Huisgen 1,3-dipolar cycloadditions to form triazole-linked hybrids with antileishmanial activity .

Representative Reaction

- Reagents : Azide derivatives (e.g., benzyl azide), CuI catalyst.

- Conditions : 80°C, DMF, 12 h.

- Yield : 65–85% for triazole products .

Acid-Catalyzed Rearrangements

Under acidic conditions, the nitro group facilitates tautomerism and rearrangement. For example, refluxing with sulfuric acid induces N1-to-N2 proton transfer, stabilizing the 2H-indazole tautomer .

Mechanistic Insight

- Protonation at N2 initiates a keto-enol-like tautomerism, followed by intramolecular rearrangement .

Functional Group Interconversion

The nitro group can be converted to other functionalities:

Solubility and Solvent Effects

The compound’s reactivity is influenced by solvent polarity. In aqueous co-solvent mixtures (e.g., ethanol/water), solubility increases with ethanol content, optimizing reaction rates for substitutions .

Thermal Decomposition

科学研究应用

Pharmaceutical Development

3-Methyl-6-nitro-1H-indazole serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and other medical conditions. For instance, studies indicate that compounds derived from this indazole framework exhibit promising biological activities, including anticancer and antimicrobial properties.

Case Study: Antileishmanial Activity

Recent research highlighted the synthesis of novel derivatives from this compound that showed significant antileishmanial activity against Leishmania major. The study utilized molecular docking techniques to demonstrate stable binding interactions with the trypanothione reductase enzyme, suggesting that these derivatives could be developed into effective treatments for leishmaniasis .

Agricultural Chemistry

In agricultural applications, this compound is incorporated into the formulation of agrochemicals. It contributes to developing effective pesticides that enhance crop protection while minimizing environmental impact.

Data Table: Agrochemical Applications

| Compound Name | Application | Efficacy |

|---|---|---|

| This compound | Pesticide formulation | High efficacy against pests |

Material Science

The compound is being investigated for its potential in material science, particularly in creating novel materials such as polymers and coatings. These materials are noted for their enhanced durability and resistance to degradation.

Research Findings:

Studies suggest that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications.

Biochemical Research

Researchers utilize this compound in biochemical studies related to enzyme inhibition and receptor binding. This application aids in understanding biological mechanisms and disease pathways.

Example of Research:

Investigations into enzyme inhibition have shown that derivatives of this compound can effectively inhibit specific enzymes involved in disease processes, thereby providing insights into potential therapeutic targets.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material. It ensures accuracy and reliability in the detection and quantification of similar compounds across various samples.

Application Overview:

The compound is used in high-performance liquid chromatography (HPLC) methods to validate analytical procedures, ensuring consistent results in research laboratories.

作用机制

The biological activity of 3-Methyl-6-nitro-1H-indazole is primarily due to its ability to interact with specific molecular targets. For example, it can inhibit certain enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and induce apoptosis (programmed cell death) .

相似化合物的比较

6-Nitroindazole: Another nitro-substituted indazole with similar applications in pharmaceutical research.

3-Methylindazole: The parent compound without the nitro group, used as a precursor in the synthesis of 3-Methyl-6-nitro-1H-indazole.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and nitro groups allows for a range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

生物活性

3-Methyl-6-nitro-1H-indazole is a significant compound in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring. Its molecular formula is , with a molecular weight of approximately 178.19 g/mol. The compound features a methyl group at the 3-position and a nitro group at the 6-position, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied as an intermediate in the synthesis of Pazopanib hydrochloride, a known tyrosine kinase inhibitor used in cancer therapy. The compound's mechanism involves the inhibition of nitric oxide synthase (NOS) enzymes, which play a crucial role in various cellular signaling pathways related to cancer progression.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting that it may serve as a lead compound for developing new antibacterial agents .

Anti-inflammatory Effects

Inhibition of NOS by this compound leads to reduced nitric oxide production, which is associated with anti-inflammatory effects. This property could be beneficial in treating conditions characterized by excessive inflammation.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial activity of derivatives based on this compound. For instance, novel derivatives demonstrated significant growth inhibition of Leishmania major in MTT assays, indicating potential for further development as antileishmanial drugs . Molecular docking studies revealed stable binding interactions with trypanothione reductase, an enzyme crucial for the survival of Leishmania parasites .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of NOS enzymes. This inhibition impacts various biochemical pathways:

- Vasodilation : Reduced nitric oxide levels can lead to altered vascular responses.

- Immune Modulation : Nitric oxide plays a role in immune system regulation; thus, its inhibition can affect immune responses.

- Neurotransmission : Nitric oxide is involved in neurotransmission processes; its reduction may influence neuronal signaling.

Table 2: Mechanisms Affected by NOS Inhibition

| Mechanism | Effect |

|---|---|

| Vasodilation | Decreased blood flow |

| Immune Response | Altered immune functions |

| Neurotransmission | Impaired signaling |

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing novel derivatives of this compound evaluated their biological activities against Leishmania major. The synthesized compounds showed promising results with IC50 values indicating effective growth inhibition. The study utilized MTT assays to assess cell viability and confirmed the biological activity through molecular dynamics simulations .

Research Findings on Antibacterial Activity

Another research investigation assessed the antibacterial efficacy of this compound against various bacterial strains using disc diffusion methods. The results indicated significant zones of inhibition, suggesting strong antibacterial properties .

属性

IUPAC Name |

3-methyl-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNWSYKLFDLUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448355 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6494-19-5 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6494-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3-methyl-6-nitro-1H-indazole in current research?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Pazopanib hydrochloride [, , ]. Pazopanib hydrochloride, commercially known as Votrient, is a tyrosine kinase inhibitor used in cancer treatment [].

Q2: What synthetic challenges have been addressed regarding the production of this compound?

A2: Researchers have successfully scaled up the synthesis of this compound to 200 g/batch, achieving a yield of 79.6% from the starting material, ethylaniline []. This involved optimizing various reaction parameters, including the amount of sulfuric acid used during nitration, acetic acid and sodium hydroxide concentrations during diazotization for ring closure, reaction temperature control, and reagent addition methods []. These optimizations ensured both the safety and efficiency of the large-scale synthesis process.

Q3: Beyond Pazopanib hydrochloride, are there other applications for this compound or its derivatives?

A3: While the provided research primarily focuses on the use of this compound in Pazopanib hydrochloride synthesis, one study explored its derivative, 2,3-diethyl-6-nitro-2H-indazole []. This derivative shows potential as a key intermediate for developing novel molecule-targeting angiogenesis inhibitors with anti-tumor activity [].

Q4: Are there any characterization details available for this compound?

A4: While the provided abstracts don't offer specific spectroscopic data for this compound, they confirm its successful synthesis and characterization. Researchers employed techniques such as 1H NMR, MS, and IR to confirm the structure of Pazopanib hydrochloride, confirming the successful incorporation and transformation of the this compound intermediate []. Further investigation into the full research articles might offer more detailed characterization data for the compound itself.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。